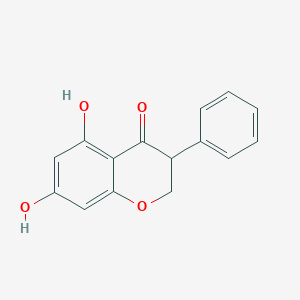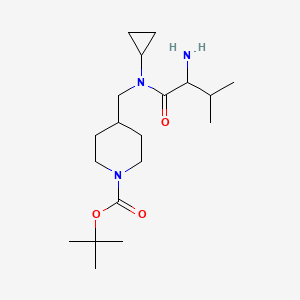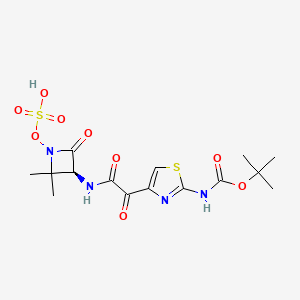![molecular formula C14H20N2OS B14792796 2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14792796.png)
2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide is a chiral amide compound characterized by the presence of a cyclopropyl group, a benzyl group substituted with a methylthio group, and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide typically involves the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of 4-(methylthio)benzylamine. This can be achieved through the reaction of 4-(methylthio)benzaldehyde with an appropriate amine under reductive amination conditions.
Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be done using cyclopropyl bromide in the presence of a base such as sodium hydride.
Amidation: Finally, the benzyl intermediate is reacted with (S)-2-aminopropanoic acid or its derivatives to form the desired amide compound. This step typically requires coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of (S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and more efficient purification techniques.
化学反应分析
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated benzyl derivatives.
科学研究应用
(S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
(S)-2-Amino-N-cyclopropyl-N-benzylpropanamide: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
(S)-2-Amino-N-cyclopropyl-N-(4-methoxybenzyl)propanamide: Contains a methoxy group instead of a methylthio group, which may influence its electronic properties and interactions with biological targets.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(4-(methylthio)benzyl)propanamide is unique due to the presence of the methylthio group, which can participate in specific chemical reactions and interactions that are not possible with other similar compounds
属性
分子式 |
C14H20N2OS |
|---|---|
分子量 |
264.39 g/mol |
IUPAC 名称 |
2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide |
InChI |
InChI=1S/C14H20N2OS/c1-10(15)14(17)16(12-5-6-12)9-11-3-7-13(18-2)8-4-11/h3-4,7-8,10,12H,5-6,9,15H2,1-2H3 |
InChI 键 |
ZFXKJZZIPRWPRO-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)SC)C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)


![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
![4-Iodothieno[3,2-c]pyridine](/img/structure/B14792748.png)
![ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B14792749.png)

![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)


![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14792788.png)

